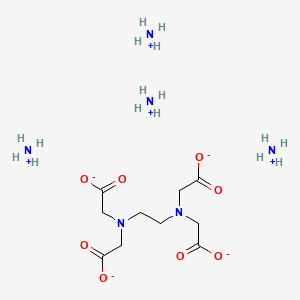
Tetraammonium ethylenediaminetetraacetate
描述
Tetraammonium ethylenediaminetetraacetate is a versatile chelating agent commonly used in various industrial and scientific applications. It is the tetraammonium salt of ethylenediaminetetraacetic acid (EDTA), known for its ability to form stable complexes with metal ions. This compound is widely utilized in industries such as water treatment, textiles, and pharmaceuticals due to its excellent metal-binding properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetraammonium ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ammonium hydroxide. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the tetraammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using ethylenediaminetetraacetic acid and ammonium hydroxide. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters to maintain product quality.
化学反应分析
Types of Reactions: Tetraammonium ethylenediaminetetraacetate primarily undergoes complexation reactions with metal ions. It forms stable complexes with a wide range of metals, including calcium, magnesium, and iron.
Common Reagents and Conditions: The compound is typically used in aqueous solutions, and the reactions occur under ambient conditions. No additional reagents are required for the complexation process, as the tetraammonium salt itself acts as the chelating agent.
Major Products Formed: The major products of these reactions are metal-EDTA complexes, which are stable and soluble in water. These complexes are used in various applications, such as water softening, scale removal, and analytical chemistry.
科学研究应用
Chemistry: In chemistry, tetraammonium ethylenediaminetetraacetate is used as a chelating agent in analytical techniques such as titrimetry and spectroscopy. It helps in the accurate determination of metal ion concentrations in samples.
Biology: In biological research, the compound is used to study metal ion homeostasis and transport in cells. It helps in understanding the role of metal ions in biological processes and their interactions with biomolecules.
Medicine: In medicine, this compound is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metal ions, such as lead and mercury, and facilitates their excretion from the body.
Industry: In the industrial sector, the compound is used in water treatment processes to remove metal ions and prevent scale formation in boilers and cooling systems. It is also used in the textile industry for dyeing and finishing processes.
作用机制
Tetraammonium ethylenediaminetetraacetate exerts its effects by forming stable complexes with metal ions through its multiple carboxylate and amine groups. These groups coordinate with metal ions, resulting in the formation of soluble complexes that can be easily removed or analyzed.
Molecular Targets and Pathways Involved: The primary molecular targets of this compound are metal ions, which it binds to form complexes. The pathways involved include metal ion transport and homeostasis in biological systems, as well as metal ion removal in industrial processes.
相似化合物的比较
Ethylenediaminetetraacetic acid (EDTA): The parent compound of tetraammonium ethylenediaminetetraacetate, EDTA is also a powerful chelating agent but lacks the ammonium groups.
Iminodisuccinic acid (IDS): A biodegradable alternative to EDTA, IDS is used in similar applications but is more environmentally friendly.
Methylglycinediacetic acid (MGDA): Another biodegradable chelating agent, MGDA is used in cleaning products and industrial applications.
Uniqueness: this compound is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various applications. Its ammonium groups enhance its solubility and stability, making it more effective than its parent compound, EDTA.
属性
IUPAC Name |
tetraazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESFYQKBUCDEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027820 | |
| Record name | Tetraammonium ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22473-78-5 | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraammonium ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraammonium ethylenediaminetetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















